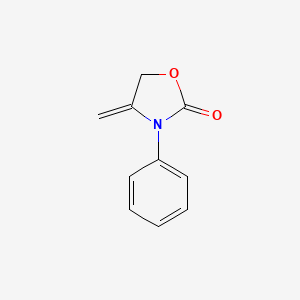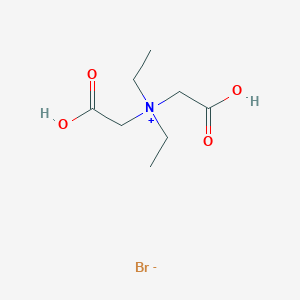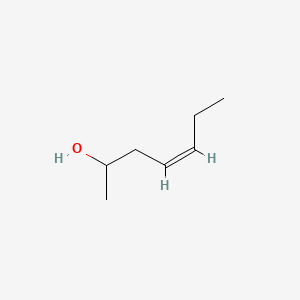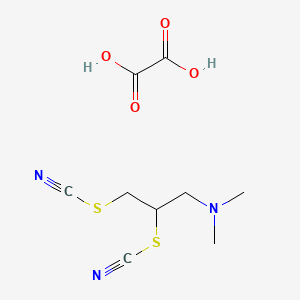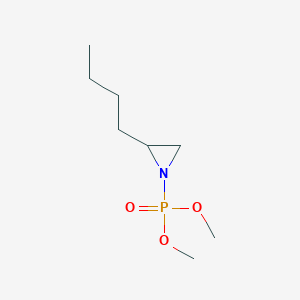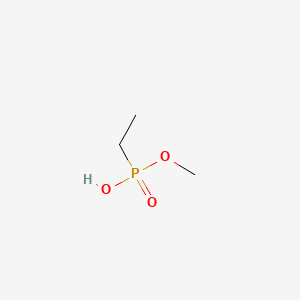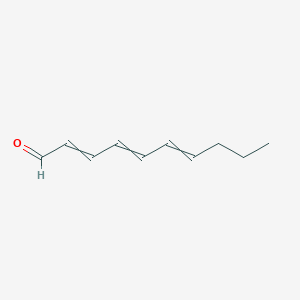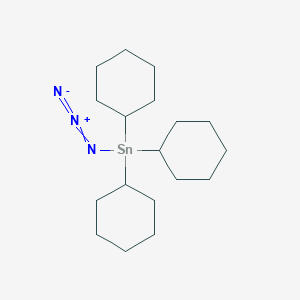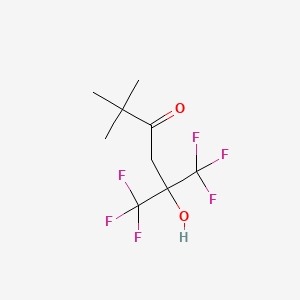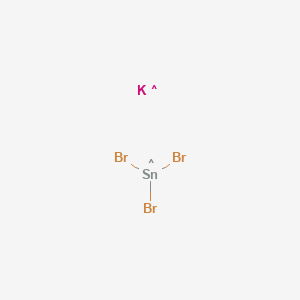![molecular formula C18H20N4OS B14688748 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 23873-21-4](/img/structure/B14688748.png)
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through condensation reactions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products by adding hydrogen or removing oxygen.
Substitution: Various substituents can replace specific atoms or groups within the compound, resulting in a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a diverse array of functionalized compounds.
科学的研究の応用
3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a diagnostic agent.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 3-((4-Diethylamino-2-hydroxy-benzylidene)-amino)-benzamide
- Diethyl 5-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations and its broad range of applications make it a valuable compound in scientific research and industrial processes.
特性
CAS番号 |
23873-21-4 |
|---|---|
分子式 |
C18H20N4OS |
分子量 |
340.4 g/mol |
IUPAC名 |
5-(diethylamino)-2-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]phenol |
InChI |
InChI=1S/C18H20N4OS/c1-4-22(5-2)13-7-9-14(16(23)11-13)20-21-18-19-15-8-6-12(3)10-17(15)24-18/h6-11,23H,4-5H2,1-3H3 |
InChIキー |
PHSYFNWPKMZATR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


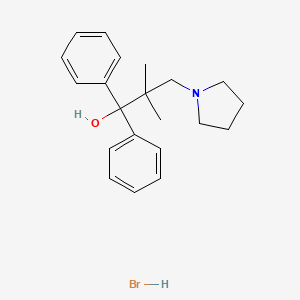
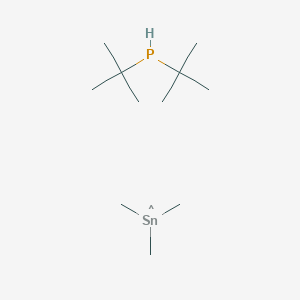
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
